
5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one is a significant compound belonging to the class of oxygen-containing heterocycles. It is a derivative of chroman-4-one, which is known for its broad range of biological and pharmaceutical activities . This compound is structurally characterized by a benzene ring fused to a dihydropyran ring, with hydroxyl groups at the 5 and 4 positions on the phenyl and chroman rings, respectively .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixture is stirred and heated in a water bath at 75–80ºC for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as silver nitrate and oxidants like potassium persulfate in a DMSO/H2O mixture has been reported to be effective for the synthesis of functionalized chroman-4-ones .
化学反応の分析
Types of Reactions: 5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like bromine or chlorine under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield dihydro derivatives .
科学的研究の応用
5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of various medicinal compounds . In biology, it is used to study biomolecule-ligand interactions and free energy calculations . In medicine, it has shown potential as an anticancer, anti-inflammatory, and antioxidant agent . Industrially, it is used in the development of pharmaceuticals and as a precursor for other bioactive compounds .
作用機序
The mechanism of action of 5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant and anti-inflammatory properties. The compound scavenges free radicals and inhibits the recruitment of cytokines and inflammatory transcription factors . Additionally, it modulates signaling pathways such as the TNF signaling pathway, which plays a crucial role in controlling inflammation and cell proliferation .
類似化合物との比較
5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one can be compared with other similar compounds such as 6-hydroxy-2-(3-hydroxyphenyl)chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one . These compounds share a similar chroman-4-one skeleton but differ in the position and number of hydroxyl groups. The unique positioning of hydroxyl groups in this compound contributes to its distinct biological activities and makes it a valuable compound for various applications .
特性
CAS番号 |
64687-96-3 |
|---|---|
分子式 |
C15H12O4 |
分子量 |
256.25 g/mol |
IUPAC名 |
5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-10-6-4-9(5-7-10)14-8-12(18)15-11(17)2-1-3-13(15)19-14/h1-7,14,16-17H,8H2 |
InChIキー |
LOXUJSDOXFACIX-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


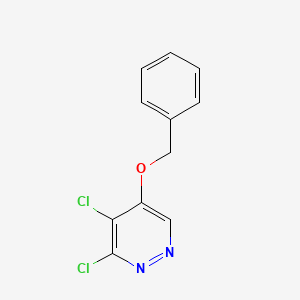
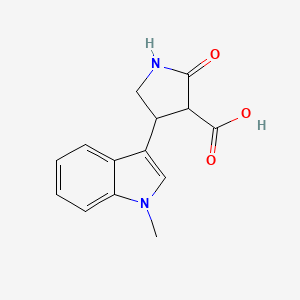
![(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid](/img/structure/B15065846.png)
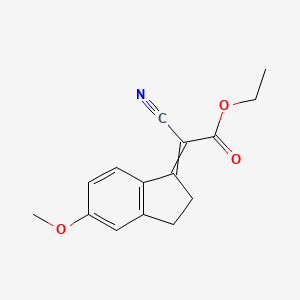
![4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15065889.png)


![7-Iodo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B15065907.png)

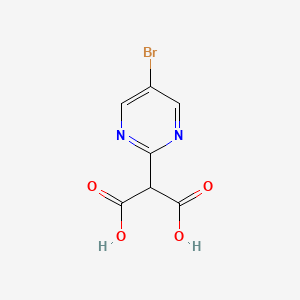
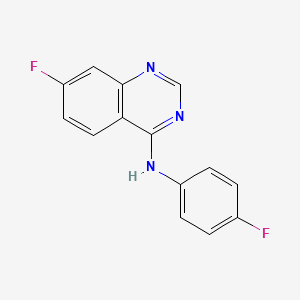
![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15065934.png)
![2-amino-6-(4-chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B15065943.png)

